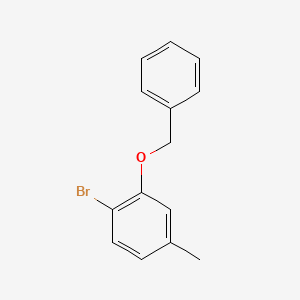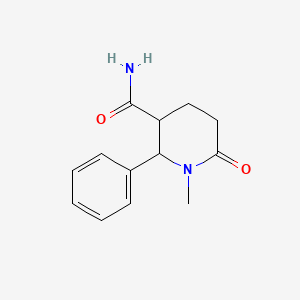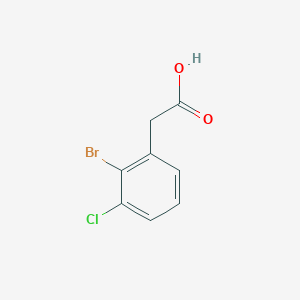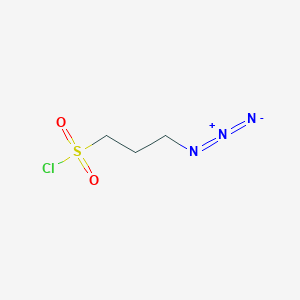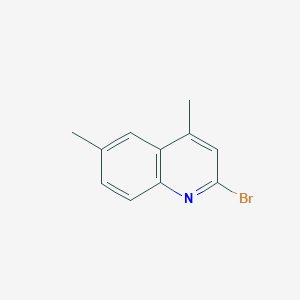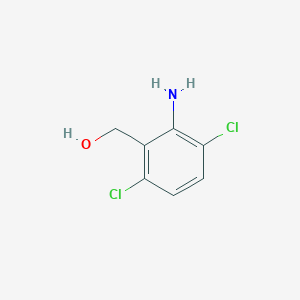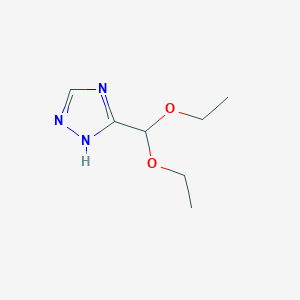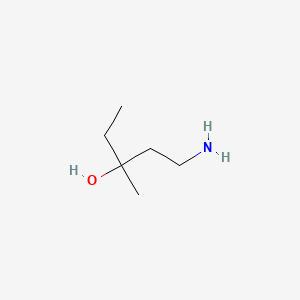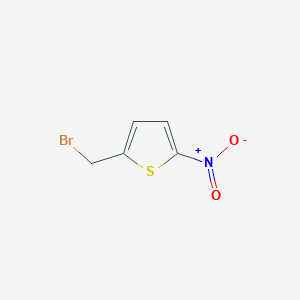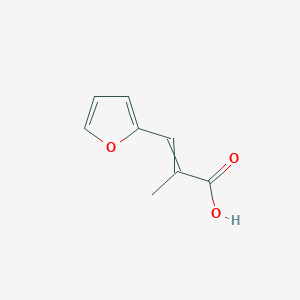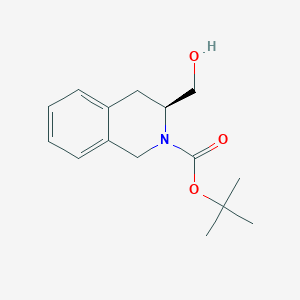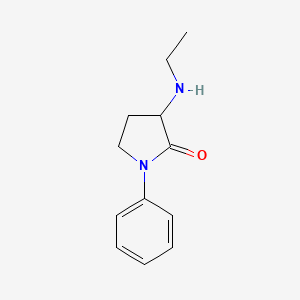
3-(Ethylamino)-1-phenylpyrrolidin-2-one
Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It may also include its appearance and odor .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties include color, density, melting point, boiling point, etc. Chemical properties refer to how the compound reacts with other substances .Scientific Research Applications
Specific Scientific Field
Oncology, specifically cancer therapy .
Summary of the Application
Phenolic compounds, which may include derivatives of “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, have potential applications in cancer therapy. They act as inhibitors of the transcription factor Nrf2, which plays a crucial role in the cytoprotective response against oxidative stress, including cancer growth and progression and therapy resistance .
Methods of Application or Experimental Procedures
Traditional plant-based remedies rich in phytochemicals have been used against human cancers. These phenolic compounds are known for their chemopreventive properties .
Results or Outcomes
The role of these compounds as anticancer agents is due to their action on Nrf2 inhibition. They have potential clinical applications as Nrf2 inhibitors .
Application in Inhibiting Breast Cancer Metastasis and Angiogenesis
Specific Scientific Field
Oncology, specifically breast cancer research .
Summary of the Application
An alkaloid derivative, (Z)-3β-ethylamino-pregn-17(20)-en, has been shown to inhibit triple-negative breast cancer metastasis and angiogenesis .
Methods of Application or Experimental Procedures
The compound led to the downregulation of the HIF-1α/VEGF/VEGFR2 pathway, suppressed the phosphorylation of downstream molecules Akt, mTOR, FAK, and inhibited breast cancer metastasis and angiogenesis both in vitro and in vivo .
Results or Outcomes
The antimetastasis and antiangiogenesis effects of the treatment were more effective than that of Sorafenib, a cancer medication .
Application in Dye Manufacturing
Specific Scientific Field
Chemical Engineering, specifically dye manufacturing .
Summary of the Application
3-Ethylamino-p-cresol, a compound similar to “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, is used in the manufacturing of dyes .
Methods of Application or Experimental Procedures
The compound is used as a raw material in the synthesis of dyes. The specific procedures and technical details can vary depending on the type of dye being produced .
Results or Outcomes
The use of 3-Ethylamino-p-cresol in dye manufacturing results in the production of various types of dyes. The specific properties and color of the dye depend on the other compounds used in the synthesis .
Application in Antibacterial Research
Specific Scientific Field
Microbiology, specifically antibacterial research .
Summary of the Application
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, a compound similar to “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, has shown moderate antibacterial activity against S. aureus and E. coli .
Methods of Application or Experimental Procedures
The compound was obtained as an unexpected product in a three-step synthesis starting with o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine .
Results or Outcomes
The compound showed moderate antibacterial activity against S. aureus and E. coli .
Application in Dye Manufacturing
Specific Scientific Field
Chemical Engineering, specifically dye manufacturing .
Summary of the Application
3-Ethylamino-p-cresol, a compound similar to “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, is used in the manufacturing of dyes .
Methods of Application or Experimental Procedures
The compound is used as a raw material in the synthesis of dyes. The specific procedures and technical details can vary depending on the type of dye being produced .
Results or Outcomes
The use of 3-Ethylamino-p-cresol in dye manufacturing results in the production of various types of dyes. The specific properties and color of the dye depend on the other compounds used in the synthesis .
Application in Silicone Manufacturing
Specific Scientific Field
Chemical Engineering, specifically silicone manufacturing .
Summary of the Application
(3-(N-ETHYLAMINO)ISOBUTYL)TRIMETHOXYSILANE, a compound similar to “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, is used in the manufacturing of silicones .
Methods of Application or Experimental Procedures
The compound is used as a raw material in the synthesis of silicones. The specific procedures and technical details can vary depending on the type of silicone being produced .
Results or Outcomes
The use of (3-(N-ETHYLAMINO)ISOBUTYL)TRIMETHOXYSILANE in silicone manufacturing results in the production of various types of silicones. The specific properties of the silicone depend on the other compounds used in the synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(ethylamino)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-13-11-8-9-14(12(11)15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYDOGLNPBVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylamino)-1-phenylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)
